2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole
Description
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole |
InChI |
InChI=1S/C9H14ClNO/c1-4-7-5-12-9(11-7)8(10)6(2)3/h5-6,8H,4H2,1-3H3 |
InChI Key |
ZLOOCIWRGAZUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)C(C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole
Synthetic Routes and General Strategies
The synthesis of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole generally follows a multi-step pathway involving:
- Construction of the oxazole ring core.
- Introduction of the 4-ethyl substituent.
- Functionalization at the 2-position with the 1-chloro-2-methylpropyl group.
A common approach involves the reaction of appropriately substituted oxazole precursors with alkylating agents bearing the chloroalkyl moiety under controlled conditions.
Oxazole Ring Formation
The oxazole ring is typically synthesized via cyclodehydration of α-acylaminoketones or by cyclization of halo-substituted intermediates. Thermal cyclodehydration and metal-catalyzed cyclization are prominent methods:
Thermal cyclodehydration : Ketoamide intermediates undergo intramolecular dehydration at elevated temperatures to form oxazoles with yields ranging from 75% to 85%.
Dirhodium(II)-catalyzed cyclization : Carbene intermediates generated under dirhodium catalysis facilitate ring closure, achieving macrocyclic oxazole derivatives in high yields (~86%).
Introduction of the 1-Chloro-2-methylpropyl Side Chain
The 2-position chloroalkyl substituent is introduced via nucleophilic substitution or direct alkylation:
Reaction of 4-ethyl-1,3-oxazole with 1-chloro-2-methylpropyl chloroformate or related chloroalkyl reagents in the presence of bases such as pyridine or potassium carbonate.
Conditions often include solvents like dichloromethane (DCM) or dimethylformamide (DMF), with temperature control between 0°C and room temperature to optimize yield and minimize side reactions.
Industrial and Scale-Up Considerations
Industrial synthesis adapts these laboratory methods to larger scale production by:
Employing continuous flow reactors to enhance reaction control and throughput.
Using automated reagent addition and temperature monitoring to maintain reproducibility.
Purification via distillation or chromatographic techniques to achieve high purity required for research or application.
Detailed Reaction Conditions and Mechanistic Insights
Reaction Conditions Summary
| Step | Reactants | Conditions | Solvents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Oxazole ring formation | α-Acylaminoketone precursors | Thermal cyclodehydration | Polar aprotic solvents (e.g., DMSO) | 100–150°C | 18–24 h | 75–85 | Intramolecular dehydration |
| Alkylation at 2-position | 4-ethyl-1,3-oxazole + 1-chloro-2-methylpropyl chloroformate | Base-mediated alkylation (e.g., pyridine, K2CO3) | DCM, DMF | 0–25°C | 12–24 h | 65–80 | Controlled addition to minimize side reactions |
| Purification | Crystallization, column chromatography | — | Ethanol-water mixtures, pentane/ethyl acetate | Ambient | — | — | Enhances purity and yield |
Nucleophilic Substitution Reactions on the Chloroalkyl Side Chain
The chloro group in 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole can undergo substitution with various nucleophiles, expanding the compound’s chemical versatility.
| Nucleophile | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Thiols (RS-) | NaH, THF, 0°C to RT | Thioether derivatives | 72–80 |
| Amines (RNH2) | K2CO3, DMF, 60°C | Amino-oxazoles | 65–75 |
| Alkoxides (RO-) | Ethanol, reflux | Ether-linked analogs | 70–85 |
This substitution is influenced by steric hindrance from the bulky 2-methylpropyl group, which can reduce reaction rates compared to less hindered oxazole analogs.
Analytical Characterization Supporting Preparation
Characterization techniques are essential to confirm the structure and purity of the synthesized compound:
| Technique | Key Data | Application |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 3.43–3.60 ppm (alkyl-CH2), δ 1.0–2.5 ppm (methyl and methylene groups) | Confirms alkyl chain substitution and environment |
| ¹³C NMR | δ ~155 ppm (oxazole C=N), δ 40–60 ppm (chlorinated alkyl carbons) | Validates heterocyclic core and side chain carbons |
| FTIR | Peaks at ~1650 cm⁻¹ (C=N), 600–800 cm⁻¹ (C-Cl stretch) | Functional group identification |
| HRMS | Molecular ion peak [M+H]+ consistent with C9H14ClNO (m/z ~188) | Molecular formula confirmation |
These data collectively ensure the correct synthesis and high purity of the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Thermal Cyclodehydration | α-Acylaminoketones | 100–150°C, 18–24 h | 75–85% | Straightforward ring formation | High temperature required |
| Base-Mediated Alkylation | 4-ethyl-1,3-oxazole + chloroalkyl reagent + pyridine/K2CO3 | 0–25°C, 12–24 h | 65–80% | Mild conditions, good selectivity | Steric hindrance slows reaction |
| Nucleophilic Substitution on Chloroalkyl | Various nucleophiles (thiols, amines, alkoxides) | 0°C to reflux, solvents THF, DMF, EtOH | 65–85% | Enables functional diversity | Requires careful control to avoid side reactions |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro substituent at the 2-methylpropyl position serves as a primary site for nucleophilic substitution.
Mechanism :
-
The reaction proceeds via an S<sub>N</sub>2 pathway due to steric hindrance from the branched 2-methylpropyl group.
-
Base-mediated deprotonation enhances nucleophilicity in amination reactions .
Cyclization Reactions
The oxazole ring and chloro group enable intramolecular cyclization under basic conditions.
Notable Observation :
-
Cyclization efficiency depends on solvent polarity and temperature, with DMF optimizing ring closure.
Electrophilic Aromatic Substitution (EAS)
The oxazole’s electron-deficient ring directs electrophiles to the 5-position.
Mechanistic Insight :
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
Optimization Note :
-
Yields improve with flow chemistry (78–85%) versus batch methods (60–65%) due to enhanced mixing.
Oxidation and Reduction
Controlled redox transformations modify substituents without ring degradation.
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>O, 25°C | 2-(1-Chloro-2-methylpropyl)-4-acetyl-1,3-oxazole |
| Reduction | H<sub>2</sub>/Pd-C, EtOH | Partial saturation of oxazole ring |
Critical Data :
-
Over-oxidation risks exist with strong agents like CrO<sub>3</sub>, leading to ring cleavage.
Elimination Reactions
Base-induced β-elimination generates alkenes:
Reaction :
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole → 4-Ethyl-2-vinyl-1,3-oxazole + HCl
Conditions :
Mechanism :
Biological Interactions
Though not a reaction, the compound’s mechanism of action involves:
Scientific Research Applications
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxazole ring can engage in various chemical interactions. These interactions can affect biological pathways and molecular processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole with key analogs:
Key Observations
Substituent Effects on Bioactivity
- Chloro vs. Fluoro/Amino Groups: The chloro group in the target compound may enhance electrophilicity and reactivity compared to Etoxazole’s fluorine substituents, which improve pesticidal stability . In contrast, BMS-337197’s amino group enables hydrogen bonding, critical for enzyme inhibition .
- Ethyl vs. This difference could influence pharmacokinetics in drug design .
Heterocycle Variations
- Oxazole vs. Thiazole : Thiazoles (e.g., 2-methyl-4-isopropyl-1,3-thiazole, ) replace oxygen with sulfur, altering electronic properties. Oxazoles are more electronegative, affecting binding interactions in biological targets .
Biological Activity
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structural features of the oxazole ring, combined with the chloro and alkyl substituents, contribute to its reactivity and biological effects.
Chemical Structure and Properties
The molecular formula of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is C_8H_10ClN_1O, with a molecular weight of approximately 201.69 g/mol. The compound features a chloro group at the 1-position and an ethyl group at the 4-position of the oxazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study evaluated various oxazole derivatives against bacterial and fungal strains, revealing notable inhibition zones for specific compounds. For instance:
| Compound | E. coli | S. aureus | P. aeruginosa | A. niger | C. albicans |
|---|---|---|---|---|---|
| 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole | TBD | TBD | TBD | TBD | TBD |
| Ofloxacin | 17 mm | 16 mm | 16 mm | - | - |
| Ketoconazole | - | - | - | 20 mm | 30 mm |
This table illustrates the comparative antimicrobial efficacy of oxazole derivatives against various pathogens .
Anticancer Activity
The anticancer potential of oxazole compounds has been a focal point in recent studies. In vitro tests have shown that certain oxazole derivatives can inhibit cancer cell proliferation. For example, a study reported that compounds with similar structures to 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole exhibit cytotoxicity against breast cancer cell lines such as MDA-MB-231 and A549.
In one notable case study:
- Compound X (structurally similar to our target compound) demonstrated an IC50 value of 40.54 µg/mL against A549 cells, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
The biological activity of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Oxazoles may inhibit key enzymes involved in cellular processes, disrupting cancer cell metabolism.
- Modulation of Immune Responses : Some studies suggest that oxazoles can influence immune pathways, potentially enhancing anti-tumor immunity or modulating inflammatory responses .
- Direct Cytotoxic Effects : The presence of the chloro group is believed to enhance nucleophilic attack on cellular components, leading to apoptosis in cancer cells.
Case Studies
Several case studies have explored the effects of oxazole derivatives:
- Case Study 1 : An investigation into dietary oxazoles revealed their role in modulating intestinal inflammation through aryl hydrocarbon receptor (AhR) signaling pathways . This suggests potential therapeutic applications in inflammatory diseases.
- Case Study 2 : A synthesis and evaluation study demonstrated that specific oxazoles exhibited promising antibacterial activity against resistant strains of bacteria . This highlights their potential use in developing new antibiotics.
Q & A
Q. What are the established synthetic routes for 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole, and how can its purity be verified?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, oxazole derivatives are synthesized via cyclization of substituted acetamides or through microwave-assisted protocols using catalysts like Pd/Cu . Post-synthesis, purity is verified via HPLC (≥98% purity threshold) and structural confirmation via H/C NMR (e.g., characteristic oxazole ring protons at δ 7.8–8.2 ppm) . Crystallization with ethanol-water mixtures (65% yield) is recommended for high-purity isolation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Assign peaks for the oxazole ring (δ 6.5–8.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH), and chloro-isopropyl moiety (δ 1.6–1.8 ppm for CH, δ 4.0–4.2 ppm for CH) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 216.08 for CHClNO) .
- XRD : Resolve crystal packing and bond angles (e.g., oxazole ring planarity) .
Q. How is the biological activity of this compound initially screened?
- Methodological Answer : In vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) at concentrations of 10–100 µg/mL. Compare inhibition zones to standard drugs (e.g., ampicillin). For cytotoxicity, use MTT assays on mammalian cell lines (IC values <50 µM indicate potential toxicity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
- Methodological Answer :
- Solvent Optimization : Replace DMSO with DMF to reduce side reactions during reflux .
- Catalytic Systems : Test Pd(OAc)/Xantphos for cross-coupling steps, achieving >80% yield .
- Microwave Assistance : Reduce reaction time from 18 hours to 2–4 hours with controlled power (150–200 W) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic rotational barriers of the chloro-isopropyl group (e.g., coalescence temperature analysis) .
- DFT Calculations : Compare experimental H NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational isomers .
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between oxazole protons and adjacent substituents .
Q. What environmental interactions are critical for stability studies (e.g., hydrolysis, photolysis)?
- Methodological Answer :
- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 37°C for 7 days; monitor degradation via LC-MS (e.g., cleavage of the oxazole ring under acidic conditions) .
- Photostability : Expose to UV-A (320–400 nm) for 48 hours; quantify degradation products (e.g., chloro-isopropyl oxidation to ketones) .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the ethyl group with bulkier tert-butyl to enhance hydrophobic interactions in enzyme binding pockets .
- Electrophilic Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the oxazole 4-position to improve antimicrobial potency .3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. What advanced analytical methods are required to study degradation pathways in environmental matrices?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated or dechlorinated metabolites) .
- Isotope Labeling : Use C-labeled analogs to trace degradation intermediates in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

